4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Overview
Description
4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as DMQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its diverse biological activities. DMQ is a structural analog of quinoline, which is a well-known pharmacophore that has been extensively studied for its therapeutic potential. The unique structural features of DMQ make it an attractive target for drug discovery and development.
Scientific Research Applications
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been studied for its potential as a neuroprotective agent and a modulator of the immune system. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to inhibit the replication of several viruses, including HIV, making it a potential candidate for the development of new antiviral drugs.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been shown to inhibit the activity of certain enzymes, including topoisomerases and kinases, which may contribute to its antimicrobial and antiviral activity.
Biochemical and Physiological Effects:
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to have a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and immune function. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective and anti-inflammatory effects. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its immunomodulatory effects.
Advantages and Limitations for Lab Experiments
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and diverse biological activities. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has some limitations, including its low solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for research on 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, including the development of new synthetic methods, the identification of new biological targets, and the optimization of its pharmacological properties. One potential direction for research is the development of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone analogs with improved solubility and selectivity for specific biological targets. Another potential direction is the identification of new biological targets for 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, which may lead to the discovery of new therapeutic applications. Finally, the optimization of the pharmacological properties of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, such as its bioavailability and pharmacokinetics, may lead to the development of new drugs for the treatment of cancer, infectious diseases, and other conditions.
properties
IUPAC Name |
4,6-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-5,8H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHLNDDRIMSBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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